(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a benzimidazole core with a styryl group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves a multi-step process:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where the benzimidazole derivative is coupled with a styrene derivative in the presence of a palladium catalyst.
Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the styryl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the styryl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with oxidized side chains, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide: shares structural similarities with other benzimidazole derivatives and styryl compounds.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(2-pyridyl)benzimidazole.
Styryl Compounds: Compounds like styrylquinoline and styrylpyridine.
Uniqueness
What sets this compound apart is the combination of the benzimidazole core with a styryl group and a tetrahydrofuran moiety, which imparts unique chemical and physical properties. This structural uniqueness can lead to distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(23-15-18-9-6-14-27-18)16-25-20-11-5-4-10-19(20)24-21(25)13-12-17-7-2-1-3-8-17/h1-5,7-8,10-13,18H,6,9,14-16H2,(H,23,26)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUATUMRCXKYAJ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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